molecular formula C20H18N8OS B10927002 N-(1-benzyl-1H-pyrazol-3-yl)-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10927002
M. Wt: 418.5 g/mol
InChI Key: PQPIANUDZGIKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of pyrazole and isoxazole rings, followed by their functionalization and coupling with other heterocyclic systems. Common reagents used in these reactions include FeCl3, polyvinyl pyrrolidine (PVP), and various catalysts to facilitate cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE stands out due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C20H18N8OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H18N8OS/c1-13-15(12-27(2)24-13)17-10-16(26-29-17)19-22-23-20(30-19)21-18-8-9-28(25-18)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,23,25)

InChI Key

PQPIANUDZGIKJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NO2)C3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.